N-Octanoyl dopamine

TRPV1 agonism Acute kidney injury Nociception

N-Octanoyl dopamine (NOD) is a lipophilic dopamine derivative with unique TRPV1 agonism and anti-inflammatory properties, lacking dopaminergic/adrenergic activity. Validated for donor preconditioning in heart and kidney transplantation models and for protecting cell cultures from cold storage injury. Unlike dopamine, NOD does not elevate intracellular cAMP, ensuring hemodynamic neutrality. Available in high purity (≥95%) for research use. Order now to advance your transplantation, inflammation, and organ preservation studies.

Molecular Formula C16H25NO3
Molecular Weight 279.38
CAS No. 105026-81-1
Cat. No. B2901358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octanoyl dopamine
CAS105026-81-1
Molecular FormulaC16H25NO3
Molecular Weight279.38
Structural Identifiers
SMILESCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C16H25NO3/c1-2-3-4-5-6-7-16(20)17-11-10-13-8-9-14(18)15(19)12-13/h8-9,12,18-19H,2-7,10-11H2,1H3,(H,17,20)
InChIKeyMGRVMTGNRVNIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Octanoyl Dopamine (NOD, CAS 105026-81-1): Technical Identity and Procurement Specifications


N-Octanoyl dopamine (NOD; CAS 105026-81-1), also designated N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide, is a synthetic lipophilic derivative of dopamine belonging to the N-acyl dopamine (NADD) structural class [1]. The compound is formally characterized by the molecular formula C16H25NO3 with a molecular weight of 279.37 g/mol [2]. Commercially, NOD is supplied as a white to beige powder with specified purity ≥95% by HPLC, demonstrating solubility in DMSO at 20 mg/mL, with recommended storage conditions of 2–8°C . Pharmacologically, NOD is distinguished from its parent compound dopamine (DA) by the absence of dopaminergic and adrenergic activity, as it does not induce significant elevation of intracellular cAMP .

Why Dopamine or Other N-Acyl Dopamine Analogs Cannot Substitute for N-Octanoyl Dopamine in Organ Preservation and Inflammation Models


The substitution of N-octanoyl dopamine (NOD) with its parent compound dopamine (DA) or structurally related N-acyl dopamine variants is contraindicated by three independent lines of empirical evidence. First, NOD uniquely activates TRPV1 channels, whereas dopamine demonstrates no detectable TRPV1 agonism under identical experimental conditions [1]. Second, the structural requirements for TRPV1 activation versus anti-inflammatory activity within the N-acyl dopamine class are non-overlapping and dependent on precise molecular features: the ortho-dihydroxy (catechol) moiety is obligatory for VCAM-1 inhibition and HO-1 induction, while TRPV1 activation potency varies significantly with acyl chain architecture and linker composition [2]. Third, dopamine retains hemodynamic activity (elevation of intracellular cAMP) that precludes its safe application in donor management protocols, whereas NOD is devoid of dopaminergic and adrenergic actions . These orthogonal pharmacological profiles preclude functional equivalence among in-class compounds.

Quantitative Differentiation of N-Octanoyl Dopamine (NOD) from Dopamine and N-Acyl Dopamine Analogs: Direct Comparative Evidence


TRPV1 Channel Activation: NOD Is a Functional Agonist Whereas Dopamine Shows No Activity

In isolated dorsal root ganglion (DRG) neurons that innervate multiple tissues including the kidney, N-octanoyl dopamine (NOD) activates TRPV1 channels, whereas dopamine (DA) exhibits no detectable TRPV1 agonism [1]. This represents a qualitative functional difference between the two compounds, not merely a potency differential.

TRPV1 agonism Acute kidney injury Nociception

Anti-Inflammatory Efficacy: NOD Exhibits Significantly Stronger NF-κB and VCAM-1 Inhibition than Dopamine in TNFα-Stimulated Renal Epithelial Cells

In TNFα-stimulated proximal tubular epithelial cells, N-octanoyl dopamine (NOD) demonstrated significantly stronger inhibition of NF-κB activation and subsequent VCAM-1 expression compared with equimolar concentrations of dopamine (DA) [1]. The difference was statistically significant and reproducible across experimental replicates.

Anti-inflammatory NF-κB inhibition VCAM-1 suppression

TRPV1 Activation Potency: NOD Demonstrates Significantly Higher Potency than N-Octanoyl Tyramine and N-Pivaloyl Dopamine

In a systematic SAR study of synthetic N-acyl dopamine derivatives, the potency of NOD in activating TRPV1 was significantly higher compared with variants in which one of the ortho-dihydroxy groups was omitted (N-octanoyl tyramine) or the ester functionality consisted of a bulky fatty acid (N-pivaloyl dopamine) [1]. Shortening of the amide linker (ΔNOD) slightly increased potency, but with the exception of ΔNOD, an intact catechol structure was obligatory for inhibition of VCAM-1 and induction of HO-1 expression [1].

TRPV1 agonism N-acyl dopamine derivatives Structure-activity relationship

In Vivo Renal Function Protection: NOD Improves Renal Outcomes in Rat AKI Model Compared to Dopamine

In a prospective, randomized, controlled animal study with 42 inbred male Lewis rats treated intravenously with equimolar concentrations of dopamine (DA) or NOD before warm ischemia, NOD improved renal function compared to both DA and saline controls [1]. Histological analysis revealed protective effects of NOD on tubular epithelium at day 5 post-injury [1].

Acute kidney injury Renoprotection In vivo efficacy

Hemodynamic Safety Profile: NOD Is Devoid of Dopaminergic and Adrenergic Activity Unlike Parent Dopamine

N-octanoyl dopamine (NOD) does not induce a significant elevation of intracellular cAMP and is devoid of dopaminergic and adrenergic action . This contrasts fundamentally with dopamine (DA), which retains full hemodynamic activity including elevation of intracellular cAMP . The N-acylation modification that generates NOD from dopamine increases lipophilicity and significantly improves efficacy of protection while completely eliminating hemodynamic effects [1].

Hemodynamic safety cAMP signaling Donor management

In Vivo Cytokine Downregulation: NOD Treatment Significantly Suppresses TNF-α, IL-6, and NF-κB Expression in Brain-Dead Donor Heart Transplantation Model

In a rat model of brain-dead donor (BDD) heart transplantation, continuous intravenous infusion of NOD (0.882 mg/kg/h for 5 hours) after the induction of brain death significantly downregulated increased interleukin-6 (IL-6), tumor necrosis factor TNF-α, NF-κB-p65, and NF-κB-p105 gene expression, as well as increased caspase-3, TNF-α, and NF-κB protein expression, compared with BDD vehicle controls [1]. Left-ventricular contractility parameters (ejection fraction, maximum rate of rise of left-ventricular pressure, preload recruitable stroke work) and relaxation parameters were also significantly improved following NOD treatment [1].

Cardiac transplantation Cytokine suppression Donor preconditioning

Evidence-Supported Research Applications for N-Octanoyl Dopamine (NOD) Based on Validated Differentiation Data


Donor Organ Preconditioning in Transplantation Research Requiring Hemodynamically Neutral Agents

NOD is the validated compound of choice for donor preconditioning studies in heart and kidney transplantation models where hemodynamic neutrality is essential. Unlike dopamine, NOD does not elevate intracellular cAMP and lacks dopaminergic/adrenergic activity , enabling safe administration to brain-dead donors without compromising hemodynamic stability. In rat heart transplantation studies, NOD infusion (0.882 mg/kg/h × 5h) significantly improved left-ventricular contractility and downregulated TNF-α, IL-6, and NF-κB expression compared to vehicle controls [1].

TRPV1-Mediated Organ Protection Studies in Ischemia-Reperfusion Injury Models

For investigations of TRPV1-mediated renoprotection following ischemia-reperfusion injury, NOD serves as the appropriate research tool due to its validated TRPV1 agonism. NOD, but not dopamine, activates TRPV1 channels in isolated DRG neurons [2]. In rat AKI models, equimolar NOD treatment produced superior preservation of renal function compared to dopamine, with histological evidence of tubular epithelial protection at day 5 post-injury [2].

In Vitro Anti-Inflammatory Screening and NF-κB Pathway Studies

NOD is the preferred N-acyl dopamine derivative for in vitro studies requiring robust inhibition of TNFα-stimulated inflammatory cascades. In TNFα-stimulated proximal tubular epithelial cells, NOD demonstrates significantly stronger inhibition of NF-κB and VCAM-1 expression compared to equimolar dopamine [2]. This anti-inflammatory potency is structurally dependent on the intact catechol moiety [3].

Cold Storage Organ Preservation and Hypothermic Injury Mitigation Studies

NOD is validated for protecting cell cultures and tissues from cold storage-inflicted damage. In cardiomyocyte cold storage models, NOD decreases lactate dehydrogenase (LDH) release . The compound's lipophilic character (conferred by N-acylation) enhances cellular uptake and improves protective efficacy compared to unmodified dopamine, while retaining strong reducing capacity from its catechol structure [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Octanoyl dopamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.